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Introduction
CAP3 (Contig Assembly Program 3) is a widely used bioinformatics tool for the assembly of

DNA sequence fragments into longer, contiguous sequences (contigs).[1][2][3] It is particularly

effective for smaller-scale sequencing projects and is recognized for its accuracy.[1][2] CAP3

incorporates a number of features that enhance the assembly process, including the use of

base quality values to improve the accuracy of consensus sequences, the clipping of low-

quality 5' and 3' ends of reads, and the use of forward-reverse constraints to correct assembly

errors and link contigs.[1][2][4][5]

These application notes provide a detailed guide for utilizing CAP3 for genome fragment

assembly, including experimental protocols, data presentation tables, and visualizations of the

underlying processes.

Key Features of CAP3
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Feature Description Reference

Base Quality Values

Utilizes Phred-style quality

scores to assess the likelihood

of overlaps, guide the

alignment of reads, and

generate a more accurate

consensus sequence.[1][2][4]

[5]

Huang & Madan, 1999

Forward-Reverse Constraints

Employs paired-end read

information to detect and

correct misassemblies,

especially in repetitive regions,

and to order and orient contigs

into scaffolds.[1][2][4][5]

Huang & Madan, 1999

Low-Quality End Clipping

Automatically identifies and

removes low-quality regions

from the 5' and 3' ends of

sequences prior to assembly,

reducing the rate of

misassembly.[1][2][4]

Huang & Madan, 1999

Overlap Detection

Employs efficient algorithms to

identify and compute overlaps

between sequence reads.[2][4]

Huang & Madan, 1999

Consensus Sequence

Generation

Constructs a multiple

sequence alignment of reads

within each contig to compute

a robust consensus sequence.

[1][2][4]

Huang & Madan, 1999

Output Formats Generates output in various

formats, including ACE (.ace)

for viewing in tools like

Consed, as well as files

containing the assembled

Huang & Madan, 1999
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contigs, singlets, and assembly

statistics.[5][6][7][8]

Experimental Protocol: Genome Fragment
Assembly using CAP3
This protocol outlines the steps for assembling a set of DNA sequence reads into contigs using

CAP3 from the command line.

1. Installation and Setup

CAP3 is available for various Unix-like operating systems. It can be downloaded from its official

website. Once downloaded, the executable should be placed in a directory that is included in

the system's PATH.

2. Input File Preparation

CAP3 requires sequence data to be in FASTA format. Optional files for quality scores and

forward-reverse constraints can also be provided.

Sequence File (.fasta): A multi-FASTA file containing all the sequence reads to be

assembled.

Quality File (.qual) (Optional): A file containing the quality scores for each base in the

corresponding sequence file. The file name must match the sequence file with a .qual

extension.

Constraint File (.con) (Optional): A file specifying the forward-reverse constraints for paired-

end reads. The file name must match the sequence file with a .con extension. Each line in

this file should be in the format: readA readB min_distance max_distance.

3. Running CAP3

The basic command to run CAP3 is:

Commonly used options:
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Option Description Default Value

-a Band expansion size 20

-b
Base quality cutoff for

differences
20

-c Base quality cutoff for clipping 12

-d Max qscore sum at differences 250

-f Max gap length in overlaps 20

-g Gap penalty factor 6

-h Max overhang percent length 90

-i Segment pair score cutoff 40

-j Chain score cutoff 80

-k End clipping flag (0=no, 1=yes) 1

-m Match score factor 2

-n Mismatch score factor -5

-o Overlap length cutoff 40

-p Overlap percent identity cutoff 90

-r
Reverse orientation flag (0=no,

1=yes)
1

-s Overlap similarity score cutoff 900

-t Max number of word matches 300

-u
Min number of constraints for

correction
3

-v
Min number of constraints for

linking
2

-w File for clipping information ""

-x Prefix for output files "cap"

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-y Clipping range 100

-z Min coverage for clipping 3

Example Command:

This command will assemble the sequences in my_reads.fasta, requiring an overlap of at least

50 base pairs with 95% identity, and will redirect the standard output to a log file.

4. Interpreting the Output Files

CAP3 generates several output files:

File Name Content

.fasta.cap.contigs
FASTA file of the assembled contig sequences.

[6]

.fasta.cap.contigs.qual
Quality scores for the consensus sequences of

the contigs.[5][8]

.fasta.cap.singlets
FASTA file of reads that were not assembled

into any contig.[5][6][8]

.fasta.cap.ace
Assembly data in ACE format for viewing in

programs like Consed.[5][6][7]

.fasta.cap.info
Detailed information about the assembly,

including statistics for each contig.[5][8]

.fasta.cap.contigs.links
Information about links between contigs based

on forward-reverse constraints.[6]

Assembly Performance
The performance of CAP3 can be evaluated based on several metrics. The following table

presents a summary of CAP3 assembly results on four different BAC data sets, as reported by

Huang and Madan (1999).
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Data Set
Number of
Reads

Total Bases
Number of
Large Contigs

Length of
CAP3
Sequence (bp)

203 1653 743,850 1 90,292

216 2253 1,013,850 1 132,057

322F16 2843 1,279,350 1 157,982

526N18 3167 1,425,150 2
180,128 (sum of

two)

Visualizing CAP3 Processes
CAP3 Assembly Workflow

The following diagram illustrates the major phases of the CAP3 assembly algorithm.[4]

Phase 1: Overlap Detection Phase 2: Contig Construction Phase 3: Consensus Generation

Clip 5' and 3' low-quality regions Compute pairwise overlaps Filter false overlaps Join reads into contigs Apply forward-reverse constraints to correct and link contigs Construct multiple sequence alignment for each contig Generate consensus sequence with quality scores

Click to download full resolution via product page

Figure 1: The three major phases of the CAP3 genome assembly process.

Logic of Repeat Resolution with Forward-Reverse Constraints

This diagram illustrates how CAP3 uses forward-reverse constraints to identify and resolve a

misassembly caused by a repetitive element.
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Forward-Reverse Constraints

Corrected Assembly
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Click to download full resolution via product page

Figure 2: Use of forward-reverse constraints to correct a misassembly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Fragment Assembly]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026152#how-to-use-cap3-for-genome-fragment-
assembly]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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